molecular formula C12H19BrS B1527691 2-Bromo-3-(2-ethylhexyl)thiophene CAS No. 303734-52-3

2-Bromo-3-(2-ethylhexyl)thiophene

Cat. No. B1527691
M. Wt: 275.25 g/mol
InChI Key: VWIAAXXJIUXUEC-UHFFFAOYSA-N
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Description

“2-Bromo-3-(2-ethylhexyl)thiophene” is a chemical compound with the empirical formula C12H19BrS . It has a molecular weight of 275.25 . This compound is used as an organic semiconducting polymer or small molecule precursor .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-(2-ethylhexyl)thiophene” is represented by the SMILES string BrC1=C(CC(CCCC)CC)C=CS1 . The InChI representation is 1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-Bromo-3-(2-ethylhexyl)thiophene” is a liquid at room temperature . It has a refractive index of 1.523 and a density of 1.201 g/L at 25°C .

Scientific Research Applications

Photoluminescence and Optical Properties

  • Amphiphilic Conjugated Block Copolymers : The synthesis of an amphiphilic block copolymer using 2-bromo-3-(2-ethylhexyl)thiophene demonstrates its potential in creating materials with solvent-selective photoluminescence quenching properties. This material shows strong influences of solvent polarity on its optical spectra, including absorption and emission, making it significant for optical applications (Tu et al., 2007).

Polymer Synthesis and Applications

  • Synthesis of Poly(thiophene)s and Their Optical Properties : Postfunctionalization of poly(3-hexylthiophene) (P3HT), using derivatives of 2-bromo-3-(2-ethylhexyl)thiophene, allows the study of electronic and steric effects of various functional groups on the optical and photophysical properties of poly(thiophene)s. These modifications significantly impact the fluorescence yield and solid-state emission, demonstrating the chemical versatility and potential in material science (Li, Vamvounis, & Holdcroft, 2002).

Electrochemical Applications

  • Electrochemical Synthesis for Device Applications : The electrochemical synthesis of poly(3-bromo-4-methoxythiophene) from 2-bromo-3-(2-ethylhexyl)thiophene derivatives shows promising applications in electronic devices. The synthesized polymer exhibits lower oxidation potential, stable conducting state, and high electrochemical reversibility, suggesting potential uses in electrochromic devices (Cihaner & Önal, 2007).

Photostabilization of Materials

  • Use as Photostabilizers for Poly(vinyl chloride) : Thiophene derivatives synthesized from 2-bromo-3-(2-ethylhexyl)thiophene have been shown to effectively reduce the level of photodegradation in poly(vinyl chloride) films. This suggests their utility in enhancing the durability and lifespan of PVC materials (Balakit et al., 2015).

Organic Thin-Film Transistors

  • Diketopyrrolopyrrole Organic Thin‐Film Transistors : Studies involving 2-bromo-3-(2-ethylhexyl)thiophene derivatives in bis(thiophen‐2‐yl)‐diketopyrrolopyrrole (DPP) dyes have shown potential applications in organic thin-film transistors. These dyes exhibit intense absorption, strong fluorescence, and high field-effect mobilities, indicating their suitability for semiconducting applications (Stolte et al., 2016).

Organic Photovoltaics

  • Photocrosslinkable Polythiophenes for Organic Photovoltaics : The copolymerization of 2-bromo-3-(2-ethylhexyl)thiophene has been used to prepare photocrosslinkable bromine‐functionalized polythiophenes, demonstrating their application in solution‐processed organic photovoltaics. These materials offer advantages such as thermal stability and efficient power conversion, making them attractive for solar energy applications (Kim, Miyamoto, Ma, & Fréchet, 2009).

Safety And Hazards

“2-Bromo-3-(2-ethylhexyl)thiophene” is classified as a Category 3 acute oral toxin and a Category 2 skin irritant . It is toxic if swallowed and causes skin irritation . In case of contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

2-bromo-3-(2-ethylhexyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIAAXXJIUXUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728807
Record name 2-Bromo-3-(2-ethylhexyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(2-ethylhexyl)thiophene

CAS RN

303734-52-3
Record name 2-Bromo-3-(2-ethylhexyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 150 mL of THF solution of (9-4) (5.3 g, 26.9 mmol), N-bromosuccinimide (4.8 g, 26.9 mmol) was added portionwise at 0° C. and the mixture was stirred at 0° C. overnight. The organic fraction was extracted with water and CHCl3, washed with NaHCO3 aq., and dried over anhydrous Mg2SO4. The crude product was further purified by column chromatography using hexane as the eluent give (9-5) as a colourless liquid (6.9 g, 93%). 1H NMR (CDCl3, 300 MHz, ppm): 7.18 (d, 1H, J=5.7 Hz), 6.76 (d, 1H, J=5.7 Hz), 2.50 (d, 2H, J=7.2 Hz), 1.55-1.62 (m, 1H), 1.25-1.34 (m, 8H), 0.85-0.90 (m, 6H).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
B Burkhart, PP Khlyabich, BC Thompson - Macromolecules, 2012 - ACS Publications
Although recently considerable attention has been paid to the impact of polymer alkyl side chains on conjugated-polymer:fullerene solar cell performance, and especially the V oc and J …
Number of citations: 151 pubs.acs.org
Y Zhang, K Tajima, K Hashimoto - Macromolecules, 2009 - ACS Publications
A series of conjugated, highly regioregular poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene)s (P(3HT-b-3EHT)s) were synthesized by nickel-catalyzed quasi-living polymerization…
Number of citations: 139 pubs.acs.org
K Nakamura, S Tamba, A Sugie, A Mori - Chemistry Letters, 2013 - journal.csj.jp
Thiophene-based block copolymers are synthesized by addition of bromothiophene and the Knochel–Hauser base (TMPMgCl·LiCl). Nickel-catalyzed deprotonative C–H coupling …
Number of citations: 10 www.journal.csj.jp
MH Choi, KW Song, DK Moon, JR Haw - Journal of Industrial and …, 2015 - Elsevier
It was reported that the side chains play especially an important role in enhancing physical properties and energy levels. Polythiophene based on benzodithiophene has excellent …
Number of citations: 15 www.sciencedirect.com
JH Kim, JB Park, HU Kim, IN Kang, DH Hwang - Synthetic metals, 2014 - Elsevier
Two new alternating copolymers consisting of bithiophene and fluorinated quinoxaline or fluorinated benzotriazole derivatives, namely, poly[{4,4′-bis(2-ethylhexyl)-2,2′-bithiophene-5…
Number of citations: 15 www.sciencedirect.com
BC Tlach, AL Tomlinson, KD Morgan… - Australian Journal of …, 2014 - CSIRO Publishing
Four copolymers comprising benzo[1,2-d:4,5-d']bisoxazole (BBO) and benzo[1,2-b:4,5-b′]dithiophene (BDT) bearing phenylethynyl substituents on either the BBO, BDT moieties or …
Number of citations: 13 www.publish.csiro.au
BR Varju, DS Seferos - Polymer Chemistry, 2022 - pubs.rsc.org
The synthesis of π-conjugated polymers containing a degradable 1,2,4-oxadiazole linker by direct heteroaryl polymerization (DHAP) is reported. The 1,2,4-oxadiazole linker is stable to …
Number of citations: 0 pubs.rsc.org
E Bicciocchi, M Haeussler, E Rizzardo… - Australian Journal of …, 2015 - CSIRO Publishing
The synthesis is described of a new alternating donor–acceptor semiconducting polymer based on an N-octylthieno[3,4-c]pyrrole-4,6-dione building block together with a newly …
Number of citations: 4 www.publish.csiro.au
HJ Wang, JY Tzeng, CW Chou, CY Huang… - Polymer …, 2013 - pubs.rsc.org
We synthesized a series of polythiophenes (PTs) featuring 2-ethylhexyl-substituted terthiophene (T) or quaterthiophene (BT) as the conjugated unit in the polymer backbone with …
Number of citations: 30 pubs.rsc.org
GP Kini, HS Park, SJ Jeon, YW Han, DK Moon - Solar Energy, 2020 - Elsevier
Although the latest progress in the power conversion efficiency (PCE) of non-fullerene polymer solar cells (NF-PSCs) has proved their potential as next-generation solar technologies, …
Number of citations: 13 www.sciencedirect.com

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